

Dalpiciclib Hydrochloride Stability: Technical Support Center

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Compound of Interest

Compound Name: *Dalpiciclib hydrochloride*

Cat. No.: *B10829879*

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This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of **dalpiciclib hydrochloride** in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing **dalpiciclib hydrochloride** stock solutions?

A1: **Dalpiciclib hydrochloride** has poor aqueous solubility.^[1] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).^{[2][3]} Vendor datasheets suggest that dissolving the compound may require sonication and gentle warming (e.g., to 37°C or 60°C) to achieve concentrations up to 5-50 mg/mL.^{[2][3]}

Q2: How should I store **dalpiciclib hydrochloride** powder and stock solutions?

A2: Proper storage is critical to maintaining the integrity of the compound. Recommendations are summarized in the table below based on vendor data sheets.^{[2][4]}

Form	Storage Temperature	Recommended Duration	Notes
Solid Powder	2-8°C or -20°C	Up to 3 years	Keep sealed in a dry, dark place.[4]
Stock Solution (in DMSO)	-80°C	Up to 6-12 months	Aliquot to avoid repeated freeze-thaw cycles.[2][4]
Stock Solution (in DMSO)	-20°C	Up to 1 month	Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[2][4]

Q3: Is there any data on the stability of **dalpiciclib hydrochloride** in aqueous solutions (e.g., PBS or cell culture media)?

A3: Currently, there is no specific quantitative data available in the public domain detailing the stability of **dalpiciclib hydrochloride** in various aqueous buffers (e.g., phosphate-buffered saline) or cell culture media over time. The compound's low intrinsic solubility suggests a high risk of precipitation when diluted from a DMSO stock into a purely aqueous environment. For in vivo studies, complex formulations using co-solvents and solubilizing agents like PEG300, Tween-80, or cyclodextrins are often required, highlighting its poor aqueous compatibility.

Q4: What are the known degradation pathways for **dalpiciclib hydrochloride**?

A4: Detailed degradation pathways and the identity of specific degradation products for **dalpiciclib hydrochloride** have not been published. A Material Safety Data Sheet notes that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Forced degradation studies, which would identify potential degradation products under stress conditions (hydrolysis, oxidation, photolysis, heat), have not been made publicly available.

Troubleshooting Guide

Q1: I diluted my dalpiciclib DMSO stock into cell culture medium, and the solution turned cloudy. What happened and what should I do?

A1: Cloudiness or visible precipitate indicates that the **dalpiciclib hydrochloride** has crashed out of solution. This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may also be too low to maintain solubility.

- Immediate Action: Do not use the cloudy solution for your experiment, as the actual concentration of the dissolved compound is unknown. Centrifuge or filter the solution to remove the precipitate if you wish to analyze the soluble fraction, but it is best to prepare a fresh solution.
- Preventative Measures:
 - Lower the Final Concentration: Test a lower final concentration of dalpiciclib in your assay.
 - Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically <0.5%).
 - Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize small molecules and prevent precipitation.
 - Modify Dilution Method: Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Experimental Protocols

Protocol 1: General Procedure for Preparing Dalpiciclib Solutions for In Vitro Assays

This protocol provides a general guideline. Researchers should validate the solubility and stability for their specific experimental conditions.

- Prepare High-Concentration Stock:
 - Allow the **dalpiciclib hydrochloride** powder vial to equilibrate to room temperature before opening.

- Aseptically add the required volume of sterile DMSO to the vial to create a high-concentration stock (e.g., 10 mM).
- If necessary, facilitate dissolution by sonicating the vial in a water bath and/or warming it to 37°C until the solution is clear.
- Storage of Stock:
 - Dispense the stock solution into small-volume, single-use aliquots in sterile tubes.
 - Store aliquots at -80°C for long-term storage.[\[4\]](#)
- Preparation of Working Solution:
 - Thaw a single aliquot of the DMSO stock solution at room temperature.
 - Perform serial dilutions in your final aqueous medium (e.g., cell culture media). It is critical to add the stock solution to the medium (not vice-versa) with vigorous mixing.
 - Ensure the final DMSO concentration in the medium is below the tolerance level for your cell line (e.g., ≤0.5%).
 - Visually inspect the final solution for any signs of precipitation. Prepare freshly before each experiment.[\[5\]](#)

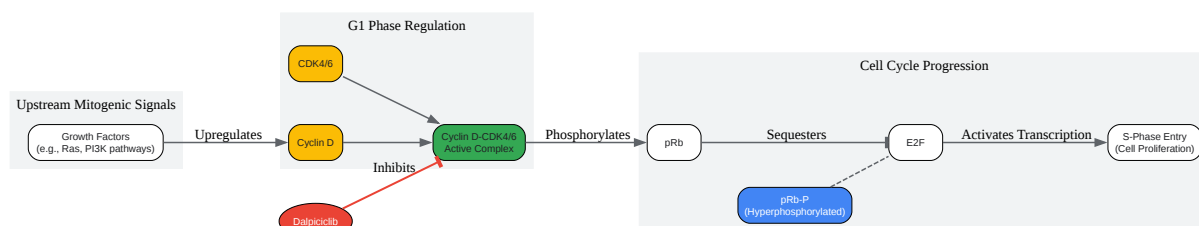
Protocol 2: Hypothetical Stability-Indicating HPLC Method for Stability Assessment

As no validated stability-indicating method for dalpiciclib is publicly available, the following protocol is a representative method based on common practices for small molecule kinase inhibitors.[\[6\]](#)[\[7\]](#)[\[8\]](#) Researchers must develop and validate their own method.

- Objective: To develop an HPLC method capable of separating intact dalpiciclib from potential degradation products generated under forced degradation conditions.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

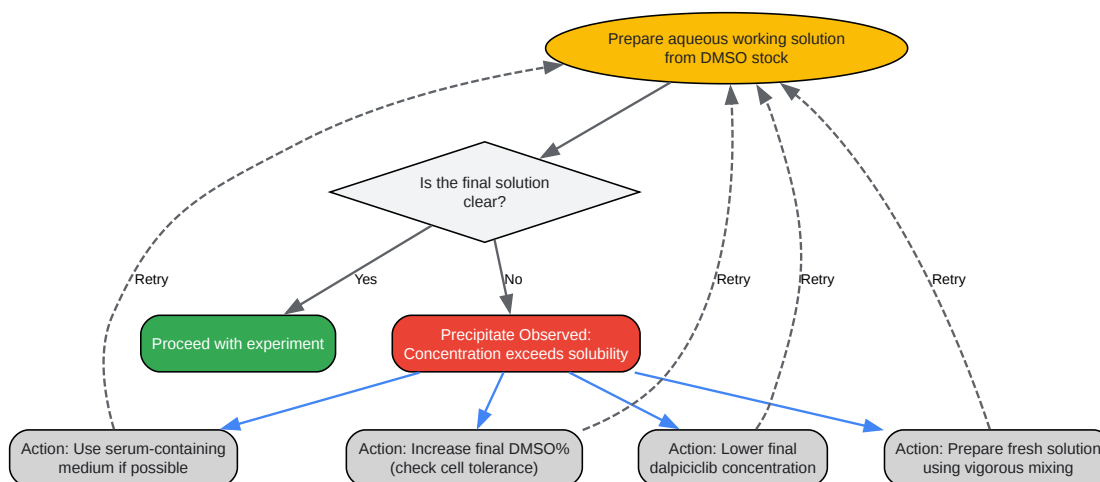
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by a UV scan of dalpiciclib (e.g., 254 nm or λ_{max}).
- Column Temperature: 30°C.
- Forced Degradation Study:
 - Prepare solutions of dalpiciclib (~100 µg/mL) in various stress conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Heat solid powder at 80°C for 48 hours.
 - Photostability: Expose solution to light (ICH Q1B guidelines).
 - Neutralize acidic and basic samples before injection.
- Analysis:
 - Inject the stressed samples into the HPLC system.
 - The method is considered "stability-indicating" if the peaks corresponding to degradation products are well-resolved from the main dalpiciclib peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations



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Caption: Simplified signaling pathway showing Dalpiciclib inhibition of the Cyclin D-CDK4/6 complex.



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Caption: Decision workflow for troubleshooting **dalpiciclib hydrochloride** precipitation in aqueous media.

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